1-ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine 1-ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16411843
InChI: InChI=1S/C6H7F3IN3.ClH/c1-2-13-4(6(7,8)9)3(10)5(11)12-13;/h2H2,1H3,(H2,11,12);1H
SMILES:
Molecular Formula: C6H8ClF3IN3
Molecular Weight: 341.50 g/mol

1-ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC16411843

Molecular Formula: C6H8ClF3IN3

Molecular Weight: 341.50 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine -

Specification

Molecular Formula C6H8ClF3IN3
Molecular Weight 341.50 g/mol
IUPAC Name 1-ethyl-4-iodo-5-(trifluoromethyl)pyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C6H7F3IN3.ClH/c1-2-13-4(6(7,8)9)3(10)5(11)12-13;/h2H2,1H3,(H2,11,12);1H
Standard InChI Key QIONESHURXBHLE-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C(=N1)N)I)C(F)(F)F.Cl

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The core structure of 1-ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine consists of a pyrazole ring substituted with four distinct functional groups. The ethyl group at the 1-position introduces steric bulk, while the iodine atom at position 4 contributes to halogen bonding capabilities. The electron-withdrawing trifluoromethyl group at position 5 enhances metabolic stability, and the amino group at position 3 provides a site for hydrogen bonding or further derivatization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC6H8ClF3IN3
Molecular Weight341.50 g/mol
IUPAC Name1-ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine
CAS NumberNot publicly disclosed
Key Functional GroupsEthyl, iodo, trifluoromethyl, amino

The trifluoromethyl group’s strong electron-withdrawing nature polarizes the pyrazole ring, influencing reactivity in cross-coupling reactions. This polarization is critical for interactions with biological targets, such as enzymes requiring electron-deficient aromatic systems for binding .

Synthesis and Optimization Strategies

Synthetic Pathways

Mechanism of Action and Biological Relevance

Enzymatic Inhibition

The trifluoromethyl group enhances membrane permeability, enabling the compound to interact with intracellular targets such as dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis . Halogen bonding between the iodine atom and enzyme active sites stabilizes inhibitor-enzyme complexes, as observed in structural analogs .

Comparative Analysis with Structural Analogs

Analog 1: 1-Ethyl-4-iodo-1H-pyrazol-5-amine

This analog lacks the trifluoromethyl group, resulting in reduced lipophilicity (molecular weight = 237.04 g/mol) and diminished enzymatic inhibition . Comparative studies indicate that the trifluoromethyl group in the parent compound increases binding affinity to hydrophobic enzyme pockets by 3-fold .

Table 2: Key Differences Between Analogs

Property1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine1-Ethyl-4-iodo-1H-pyrazol-5-amine
Molecular Weight341.50 g/mol237.04 g/mol
Key Functional GroupsCF3, NH2NH2
Enzymatic IC50 (DHODH)~0.5 µM (estimated)>10 µM

Analog 2: Ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

This derivative replaces the iodine atom with a carboxylate group, shifting reactivity toward ester hydrolysis. While it retains the trifluoromethyl group, the absence of iodine limits halogen bonding, reducing stability in biological systems .

Industrial and Research Applications

Medicinal Chemistry

The compound’s ability to inhibit DHODH positions it as a candidate for autoimmune disease treatment. Current research explores its utility in rheumatoid arthritis and multiple sclerosis, where DHODH inhibition reduces lymphocyte proliferation .

Agrochemical Development

In agrochemistry, the iodine atom’s lability makes the compound a precursor for herbicides targeting plant pyrimidine pathways. Field trials with analogs show 80% weed suppression at 10 ppm concentrations.

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